N-(4-(N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)sulfamoyl)phenyl)acetamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzenesulfonamides . It contains a sulfonamide group that is S-linked to a benzene ring . It has been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
The synthesis of 2-substituted benzo[b]thiophene, a key component in the structure of the compound, can be achieved via a Pd(II)-catalyzed Sonogashira type cross-coupling reaction between 2-iodothiophenol and phenylacetylene . This method has been demonstrated by the synthesis of 2-(4-(tert-butyl)phenyl)benzo[b]thiophene 1,1-dioxide and (4-methoxyphenyl)(2-(4-methoxyphenyl) benzo[b]thiophen-3-yl)methanone .Molecular Structure Analysis
The molecular structure of this compound includes a benzenesulfonamide group and a benzo[b]thiophene group . The benzo[b]thiophene group is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, the synthesis of 2-substituted benzo[b]thiophene involves a Pd(II)-catalyzed Sonogashira type cross-coupling reaction .Physical and Chemical Properties Analysis
Thiophene, a key component in the structure of the compound, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38°C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
Antitumor Activity
Research has demonstrated the potential antitumor activity of acetamide derivatives, including compounds similar to the one . Novel derivatives have been synthesized to evaluate their antitumor activity, showing promising results against cancer cell lines. For instance, certain acetamide derivatives have shown more effectiveness than traditional antitumor drugs like doxorubicin, highlighting the compound's relevance in cancer research (Alqasoumi et al., 2009). Additionally, other studies have synthesized new benzothiazole derivatives bearing different heterocyclic rings, including acetamide structures, and evaluated their antitumor activity, further emphasizing the compound's utility in developing anticancer agents (Yurttaş et al., 2015).
Synthesis and Characterization
The synthesis and characterization of acetamide derivatives have been extensively studied, revealing their potential applications in various fields. For example, the non-symmetrical compartmental ligand derived from acetazolamide and its mononuclear cobalt(III) complex with an empty outer compartment have been prepared and characterized, showcasing the versatility of acetamide derivatives in coordination chemistry (Crane et al., 2004).
Chemoselective Acetylation
Acetamide derivatives serve as intermediates in the synthesis of important pharmaceuticals. The chemoselective acetylation of 2-aminophenol using immobilized lipase to produce N-(2-hydroxyphenyl)acetamide, an intermediate for antimalarial drugs, highlights the compound's role in facilitating the synthesis of medically significant molecules (Magadum & Yadav, 2018).
Antimicrobial Activity
Sulfonamide derivatives of acetamide have been synthesized and evaluated for their cytotoxic and antimicrobial activities. Certain derivatives have shown potent activities against bacterial and fungal strains, underscoring the compound's potential in developing new antimicrobial agents (Ghorab et al., 2015).
Mechanism of Action
While the exact mechanism of action for this specific compound is not mentioned in the retrieved resources, it’s worth noting that compounds containing a benzo[b]thiophene group have broad biological properties and are considered as important structural motifs in pharmaceuticals and biologically active molecules .
Properties
IUPAC Name |
N-[4-[[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]sulfamoyl]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S2/c1-12(21)20-13-6-8-14(9-7-13)26(23,24)19-10-17(22)16-11-25-18-5-3-2-4-15(16)18/h2-9,11,17,19,22H,10H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPXMJAEGHDVBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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